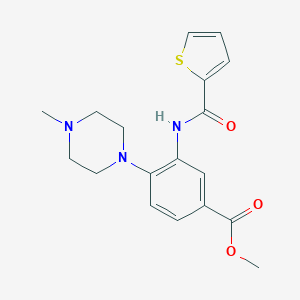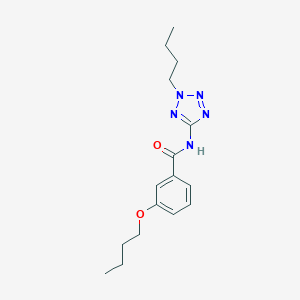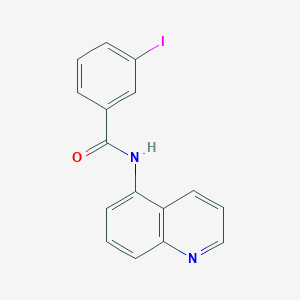
Methyl 4-(4-methylpiperazin-1-yl)-3-(thiophene-2-carbonylamino)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-(4-methylpiperazin-1-yl)-3-(thiophene-2-carbonylamino)benzoate is a complex organic compound with potential applications in various scientific fields. This compound features a benzoate core substituted with a methylpiperazinyl group and a thiophenylcarbonyl amide group, making it a molecule of interest for its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(4-methylpiperazin-1-yl)-3-(thiophene-2-carbonylamino)benzoate typically involves multiple steps:
Formation of the Benzoate Core: The benzoate core can be synthesized through esterification reactions involving benzoic acid derivatives.
Introduction of the Methylpiperazinyl Group: This step involves the reaction of the benzoate core with 4-methylpiperazine under controlled conditions to ensure selective substitution.
Attachment of the Thiophenylcarbonyl Amide Group: The final step involves the acylation of the intermediate product with thiophen-2-ylcarbonyl chloride in the presence of a base to form the desired amide linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(4-methylpiperazin-1-yl)-3-(thiophene-2-carbonylamino)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperazine nitrogen or the thiophenylcarbonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
Methyl 4-(4-methylpiperazin-1-yl)-3-(thiophene-2-carbonylamino)benzoate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 4-(4-methylpiperazin-1-yl)-3-(thiophene-2-carbonylamino)benzoate involves its interaction with specific molecular targets. The piperazine ring can interact with biological receptors, while the thiophenylcarbonyl group can participate in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Methylpiperazin-1-yl)butanoic acid
- 4-(4-Methylpiperazino)benzaldehyde
- 4-(4-Methyl-1-piperazinyl)aniline
Uniqueness
Methyl 4-(4-methylpiperazin-1-yl)-3-(thiophene-2-carbonylamino)benzoate is unique due to its combination of a benzoate core, a methylpiperazinyl group, and a thiophenylcarbonyl amide group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
CAS No. |
876889-47-3 |
|---|---|
Molecular Formula |
C18H21N3O3S |
Molecular Weight |
359.4g/mol |
IUPAC Name |
methyl 4-(4-methylpiperazin-1-yl)-3-(thiophene-2-carbonylamino)benzoate |
InChI |
InChI=1S/C18H21N3O3S/c1-20-7-9-21(10-8-20)15-6-5-13(18(23)24-2)12-14(15)19-17(22)16-4-3-11-25-16/h3-6,11-12H,7-10H2,1-2H3,(H,19,22) |
InChI Key |
LOCHFVLURAVYFG-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)C2=C(C=C(C=C2)C(=O)OC)NC(=O)C3=CC=CS3 |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=C(C=C2)C(=O)OC)NC(=O)C3=CC=CS3 |
solubility |
53.9 [ug/mL] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-{[2-(2,4-dichlorophenoxy)propanoyl]amino}phenyl)-2-furamide](/img/structure/B509403.png)



![3,4-dimethoxy-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B509422.png)
![3-chloro-N-[2-(4-methyl-1-piperazinyl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B509445.png)
![6-(Biphenyl-4-yl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B509462.png)
![methyl 3-[(2-methoxybenzoyl)amino]-4-(4-methyl-1-piperazinyl)benzoate](/img/structure/B509470.png)
![methyl 3-[(3,5-dimethoxybenzoyl)amino]-4-(4-methyl-1-piperazinyl)benzoate](/img/structure/B509472.png)
![Methyl 3-[(4-fluorobenzoyl)amino]-4-(4-methyl-1-piperazinyl)benzoate](/img/structure/B509475.png)
![Methyl 4-(4-methylpiperazin-1-yl)-3-[(2-phenylacetyl)amino]benzoate](/img/structure/B509478.png)
![Methyl 3-[(3-chloro-4-methoxybenzoyl)amino]-4-(4-methyl-1-piperazinyl)benzoate](/img/structure/B509480.png)
![Methyl 3-[(3-fluorobenzoyl)amino]-4-(4-methyl-1-piperazinyl)benzoate](/img/structure/B509481.png)
![Methyl 3-{[(4-methoxyphenoxy)acetyl]amino}-4-(4-methylpiperazin-1-yl)benzoate](/img/structure/B509485.png)
